molecular formula C8H3Br2ClN2O B1415768 6,8-Dibromo-5-chloroquinazolin-4-ol CAS No. 1858241-98-1

6,8-Dibromo-5-chloroquinazolin-4-ol

Cat. No.: B1415768
CAS No.: 1858241-98-1
M. Wt: 338.38 g/mol
InChI Key: QUJRIKPROYTFMC-UHFFFAOYSA-N
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Description

6,8-Dibromo-5-chloroquinazolin-4-ol is a quinazoline derivative characterized by the presence of bromine and chlorine atoms at specific positions on the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-5-chloroquinazolin-4-ol typically involves the bromination and chlorination of quinazolin-4-ol. One common method includes:

    Starting Material: Quinazolin-4-ol.

    Chlorination: The chlorination at the 5 position can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-5-chloroquinazolin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different alkyl or aryl groups replacing the halogens.

Scientific Research Applications

6,8-Dibromo-5-chloroquinazolin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a tool compound in biological assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-5-chloroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromoquinazolin-4-ol: Lacks the chlorine atom at the 5 position.

    5-Chloroquinazolin-4-ol: Lacks the bromine atoms at the 6 and 8 positions.

    Quinazolin-4-ol: The parent compound without any halogen substitutions.

Uniqueness

6,8-Dibromo-5-chloroquinazolin-4-ol is unique due to the specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

6,8-dibromo-5-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2ClN2O/c9-3-1-4(10)7-5(6(3)11)8(14)13-2-12-7/h1-2H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRIKPROYTFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Br)Cl)C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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